7-Bromo-1-chlorophthalazine
Overview
Description
7-Bromo-1-chlorophthalazine is a chemical compound that belongs to the group of phthalazine derivatives. It has the molecular formula C8H4BrClN2 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1-chlorophthalazine consists of a phthalazine core, which is a bicyclic compound containing a benzene ring fused to a pyridazine ring. This core is substituted at the 7th position by a bromine atom and at the 1st position by a chlorine atom . The InChI key for this compound is RPTPXZOSFDMHMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-1-chlorophthalazine is 243.49 g/mol . It has a complexity of 167 and a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Novel Catalytic Applications
A novel N-bromo sulfonamide reagent, which includes N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been synthesized and characterized. It is used as a highly efficient catalyst for the synthesis of certain compounds via a one-pot pseudo five-component condensation reaction, offering advantages such as the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Chemical Structure Investigation
The molecular-crystal structure of 1-dimethylamino-4-chlorophthalazine was investigated using x-ray diffraction analysis. This study provides insights into the molecular structure and properties of chlorophthalazine derivatives (Litvinov et al., 1982).
Metalation and Functionalization of Chlorophthalazine Derivatives
Efficient metalation of chlorophthalazines using tmpZnCl·LiCl under microwave irradiation has been demonstrated. This led to novel substituted phthalazine derivatives, enhancing the understanding of the chemical versatility and functionalization possibilities of chlorophthalazine derivatives (Crestey & Knochel, 2010).
Biotransformation under Hypoxic Conditions
A study focused on the metabolism of 7-bromo-2-hydroxyphenazine-5,10-dioxide under simulated hypoxic conditions, using rat liver cytosol. This research is significant for understanding the drug metabolism, activation, and mechanism of action in conditions like solid tumor treatment (Lavaggi et al., 2013).
Anticancer Activity Studies
Research on the synthesis of new phthalazine derivatives and their evaluation for anti-proliferative activity on human breast cancer cell lines has been conducted. This indicates the potential application of chlorophthalazine derivatives in cancer therapy (Abouzid, Khalil, & Ahmed, 2012).
properties
IUPAC Name |
7-bromo-1-chlorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTPXZOSFDMHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696301 | |
Record name | 7-Bromo-1-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1011291-78-3 | |
Record name | 7-Bromo-1-chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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